
AZD7545
概要
説明
AZD7545は、ピルビン酸脱水素酵素キナーゼ2(PDHK2)の強力かつ選択的な阻害剤です。 これは、[4-(ジメチルカルバモイル)フェニル]スルホニル、クロロ、および[(2R)-3,3,3-トリフルオロ-2-ヒドロキシ-2-メチルプロパノイル]アミノ基がそれぞれ1、3、および4位に置換されたベンゼン環を有するスルホン化合物です 。 この化合物は、6.4 nMのIC50でPDHK2を阻害し、36.8 nMのIC50でPDHK1を阻害する能力で知られています .
準備方法
合成経路および反応条件
AZD7545の合成は、必要な官能基で置換されたベンゼン環の調製から始まる複数の手順を伴います。重要な手順には以下が含まれます。
スルホン基の形成: これは、ベンゼン誘導体を塩化スルホニルと塩基の存在下で反応させることから行われます。
クロロ基の導入: これは、塩化チオニルなどの試薬を用いた塩素化反応によって達成できます。
トリフルオロメチルプロパンアミド基の付加: この手順には、適切な条件下で、ベンゼン誘導体とトリフルオロメチルプロパンアミド誘導体の反応が含まれます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 重要な考慮事項には、溶媒の選択、温度制御、および再結晶やクロマトグラフィーなどの精製方法が含まれます .
化学反応の分析
Structural Interaction with PDK Isoenzymes
AZD7545 binds selectively to PDK isoforms via interactions with the lipoyl-binding pocket. Structural studies reveal:
-
Binding Site : The trifluoromethylpropanamide moiety of this compound occupies the lipoyl-binding pocket of PDK1 and PDK2, disrupting their association with the pyruvate dehydrogenase complex (PDC) scaffold .
-
Key Residues : Mutagenesis studies identify residues critical for PDK2-L2 domain interaction, including P22, F31, F44 (PDK2), and L140, K173, E179 (L2 domain) .
Table 1: Inhibitory Potency (IC₅₀) of this compound Against PDK Isoforms
PDK Isoform | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|
PDK1 | 36.8 | 1.0x |
PDK2 | 6.4 | 5.8x |
PDK3 | 600 | 0.06x |
PDK4 | >10,000 | <0.004x |
Mechanism of PDK2-L2 Domain Disruption
This compound competitively inhibits PDK2 binding to the inner lipoyl-bearing domain (L2) of dihydrolipoyl acetyltransferase (E2):
-
Binding Affinity : Dissociation constant () of 19.2 nM for PDK2 .
-
Functional Impact : Aborts PDK2 anchoring to the PDC scaffold, reducing kinase activity by >80% in the presence of L2 .
Table 2: Critical Residues in PDK2-L2 Interaction
PDK2 Residues | L2 Domain Residues | Interaction Role |
---|---|---|
P22, F31, F44 | L140, K173, E179 | Hydrophobic/Charge Stabilization |
R372, K391 | D164, D172 | Electrostatic Bonding |
Biochemical and Metabolic Effects
This compound enhances pyruvate dehydrogenase (PDH) activity by dephosphorylating its E1 subunit:
-
In Hepatocytes : Stimulates pyruvate oxidation with an EC₅₀ of 105 nM .
-
In Vivo : Increases active PDH in liver (24.7% → 70.3%) and muscle (21.1% → 53.3%) in rats at 10 mg/kg .
Table 3: Pharmacodynamic Outcomes in Zucker Rats
Parameter | Effect of this compound (10 mg/kg, 7 days) |
---|---|
Postprandial Glucose | Eliminated elevation (8.7 mM → 6.1 mM) |
24-h Glucose Profile | Marked improvement (AUC reduced by 40%) |
Comparative Inhibition Mechanisms
This compound’s mechanism differs from other PDK inhibitors like dichloroacetate (DCA) and radicicol:
-
This compound vs. DCA :
-
Scaffold-Free Activity : Unlike DCA, this compound paradoxically enhances PDK3 activity in scaffold-free conditions .
Table 4: Selectivity and Efficacy Comparison
Inhibitor | Primary Target | Scaffold-Free PDK3 Activity | Clinical Efficacy |
---|---|---|---|
This compound | PDK1/2 | Increased (↑300%) | Preclinical |
DCA | PDK2/PDK1 | No effect | Phase II/III |
Radicicol | ATP-binding site | Inhibited (↓90%) | Experimental |
科学的研究の応用
Metabolic Disorders
AZD7545 has shown promise in the management of type 2 diabetes by improving glucose control. Research indicates that this compound effectively enhances the activity of pyruvate dehydrogenase (PDH), leading to increased glucose uptake and reduced glucose production in insulin-resistant models.
-
Case Study: Zucker Rats
In a study involving obese Zucker rats, administration of this compound significantly improved the postprandial glucose profile by elevating the proportion of active PDH in both liver and skeletal muscle. A single dose of 10 mg/kg resulted in a marked increase in muscle PDH activity, suggesting its potential utility in treating insulin resistance and type 2 diabetes . -
Mechanism of Action
This compound inhibits PDK2, leading to decreased phosphorylation of PDH, thus promoting its active form. This mechanism is particularly relevant in conditions characterized by elevated PDK activity, such as obesity and diabetes .
Cancer Research
The role of this compound extends into oncology, where it is being investigated for its effects on cancer cell metabolism. By inhibiting PDKs, this compound may alter metabolic pathways that are often hijacked by cancer cells to support rapid growth.
-
Case Study: Melanoma Cell Lines
In experiments with melanoma cell lines (A375 and MeWo), this compound treatment led to a decrease in PDH phosphorylation, which correlated with altered metabolic phenotypes. Interestingly, despite inhibiting PDKs, this compound caused an increase in lactate production, indicating a complex interaction with metabolic pathways . -
Implications for Treatment
The ability of this compound to influence cancer cell metabolism suggests it could be integrated into therapeutic strategies aimed at reprogramming cancer metabolism to inhibit tumor growth .
Neuroinflammation
Recent studies have highlighted the involvement of PDK2 in hypothalamic inflammation associated with metabolic disorders. This compound has been utilized to explore this relationship further.
-
Case Study: Hypothalamic Inflammation
In mouse models of diabetes, pharmacological inhibition of PDK2 using this compound resulted in reduced expression of pro-inflammatory cytokines in the hypothalamus. This finding underscores the potential for this compound to mitigate neuroinflammation linked to metabolic dysregulation . -
Potential Applications
The modulation of neuroinflammatory responses through PDK inhibition presents a novel avenue for treating obesity-related complications and other metabolic disorders characterized by neuroinflammation.
Summary of Key Findings
The following table summarizes key findings related to the applications of this compound:
Application Area | Key Findings | Model Used |
---|---|---|
Metabolic Disorders | Improved glucose profiles; increased active PDH levels | Obese Zucker rats |
Cancer Research | Altered metabolic phenotypes; increased lactate production | Melanoma cell lines |
Neuroinflammation | Reduced pro-inflammatory cytokines; improved hypothalamic function | Mouse models |
作用機序
AZD7545は、ピルビン酸脱水素酵素キナーゼ2を阻害することによってその効果を発揮します。この阻害は、ピルビン酸脱水素酵素複合体のリン酸化と不活性化を防ぎ、ピルビン酸脱水素酵素活性を高めます。 ピルビン酸脱水素酵素の活性の上昇は、ピルビン酸からアセチルCoAへの変換を促進し、酸化代謝を促進し、グルコースレベルを低下させます 。 関与する分子標的には、ピルビン酸脱水素酵素複合体のE1サブユニットとピルビン酸脱水素酵素キナーゼ2のリポイルドメイン結合部位が含まれます .
類似の化合物との比較
類似の化合物
ジクロロ酢酸(DCA): ピルビン酸脱水素酵素キナーゼの別の阻害剤ですが、this compoundと比較して選択性が低いです.
This compoundの独自性
This compoundは、ピルビン酸脱水素酵素キナーゼ2に対する高い選択性と効力によって特徴付けられます。 他の阻害剤と比較して、ピルビン酸脱水素酵素キナーゼ2に対するIC50値が低いため、このキナーゼの特異的な阻害を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Dichloroacetate (DCA): Another inhibitor of pyruvate dehydrogenase kinase, but it is less selective compared to AZD7545.
Radicicol: A natural product that inhibits pyruvate dehydrogenase kinase but has a different mechanism of action.
JX06: A synthetic inhibitor of pyruvate dehydrogenase kinase with similar potency to this compound.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for pyruvate dehydrogenase kinase 2. It has a lower IC50 value for pyruvate dehydrogenase kinase 2 compared to other inhibitors, making it a valuable tool for studying the specific inhibition of this kinase .
生物活性
AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDHK), particularly targeting PDHK2. This compound has garnered attention for its potential therapeutic applications, especially in the management of type 2 diabetes and metabolic disorders. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
This compound functions primarily by inhibiting PDHK, an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby regulating glucose metabolism. By inhibiting PDHK, this compound promotes the activation of PDC, leading to increased glucose oxidation and improved metabolic profiles.
- Inhibition Potency : this compound exhibits IC50 values of 6.4 nM for PDHK2 and 36.8 nM for PDHK1, indicating its strong inhibitory effect on these kinases .
- Activation of PDH : The compound increases pyruvate dehydrogenase (PDH) activity with an EC50 value of 5.2 nM when using recombinant human PDHK2 .
In Vivo Studies
This compound has been shown to significantly enhance PDH activity in various animal models:
- Zucker Rats : In obese Zucker (fa/fa) rats, administration of this compound at doses of 10 mg/kg resulted in an increase in active muscle PDH from 61% to 97% and liver PDH from 33.5% to 72.8% .
- Glucose Control : Treatment with this compound markedly improved glucose profiles by eliminating postprandial elevations in blood glucose levels .
In Vitro Studies
This compound's effects have been assessed in several cell lines:
- Cell Viability : In studies involving melanoma cell lines (A375 and MeWo), this compound treatment resulted in decreased phosphorylation of PDH, indicating its role in metabolic regulation .
- Metabolic Phenotype : Contrary to dichloroacetate (DCA), another PDK inhibitor, this compound decreased both basal and maximum oxygen consumption rates (OCR) while increasing extracellular acidification rates (ECAR), suggesting a shift towards glycolytic metabolism .
Structural Insights
Research has elucidated the structural interactions between this compound and PDHK isoforms:
- Binding Mechanism : Structural studies revealed that this compound binds within the lipoyl-binding pocket of PDK1, effectively inhibiting its activity while paradoxically increasing scaffold-free PDK3 activity under certain conditions .
Comparative Analysis with DCA
This compound's effects have been compared to those of DCA:
Compound | IC50 (PDHK1) | IC50 (PDHK2) | Effect on Glucose | Metabolic Shift |
---|---|---|---|---|
This compound | 36.8 nM | 6.4 nM | Improved | Decreased OCR |
DCA | Not specified | Not specified | Tumor regression | Increased OCR |
特性
IUPAC Name |
4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZLJHKVNTQGZ-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025839 | |
Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252017-04-2 | |
Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide (AZD7545)?
A1: this compound acts as a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). [, , , , , ] By inhibiting PDHK2, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA, a crucial step in glucose oxidation and energy production within the mitochondria. [, , , ]
Q2: How does the inhibition of PDHK2 by this compound translate into potential therapeutic benefits?
A2: The activation of PDC by this compound has been shown to increase glucose uptake and reduce glucose production, particularly in skeletal muscle and liver. [] This metabolic shift makes this compound a promising candidate for the treatment of type 2 diabetes, as evidenced by improved glycemic control in preclinical models. [, ]
Q3: How does this compound compare to other PDK inhibitors like dichloroacetate (DCA)?
A3: While both this compound and DCA inhibit PDKs, they exhibit distinct pharmacological profiles. [] this compound demonstrates greater selectivity for PDHK2 compared to DCA. [, ] This selectivity translates into differing effects on downstream metabolites and potentially different clinical applications. [, , ]
Q4: Can you elaborate on the structural aspects of this compound and its binding interactions with PDHK2?
A4: Research suggests that this compound binds to a distinct site on PDHK2 compared to the ATP-binding site. [, ] Specific amino acid residues in the R domain and "cross arm" structure of PDHK2 have been identified as crucial for interaction with this compound. [] This interaction disrupts the binding of PDHK2 to the lipoyl domain of the PDC, further contributing to the enzyme's inhibition. [, ]
Q5: What is the significance of the C-terminal DW-motif in PDKs and how does it relate to this compound?
A5: The C-terminal DW-motif plays a pivotal role in the regulation of PDK activity. [, ] Studies have shown that mutations in this motif affect the conformational dynamics of PDKs and their sensitivity to inhibitors like this compound and DCA. [, ] For instance, mutations in the DW-motif of PDK4 lock the enzyme in an open conformation, reducing its sensitivity to DCA while maintaining susceptibility to this compound. []
Q6: How does this compound influence cellular metabolism, particularly in the context of cancer?
A6: In cancer cells, this compound has been shown to enhance the antitumor efficacy of oncolytic reovirus therapy. [] This effect is attributed to the compound's ability to modulate cellular metabolism by activating PDH, leading to increased oxidative stress and enhanced susceptibility to oncolysis. []
Q7: Has this compound demonstrated any effects on bone metabolism and osteoporosis?
A7: Recent studies suggest that PDK2 deficiency or inhibition by this compound can prevent ovariectomy-induced bone loss in mice. [] This protective effect is linked to the regulation of the RANKL-NFATc1 pathway during osteoclastogenesis, suggesting a potential therapeutic avenue for osteoporosis. []
Q8: What are the potential applications of computational chemistry and modeling in understanding this compound?
A8: Computational tools can provide valuable insights into the structure-activity relationship (SAR) of this compound and its analogs. [] By employing molecular modeling and simulations, researchers can explore the binding interactions of this compound with its target, predict the impact of structural modifications on its activity, and facilitate the design of novel PDK inhibitors with improved potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。